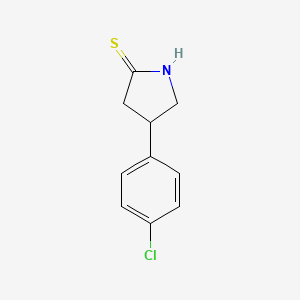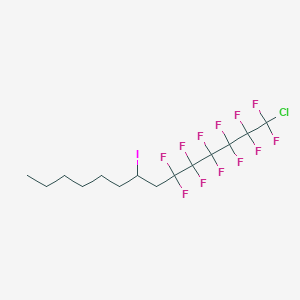
1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-8-iodotetradecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-8-iodotetradecane is a halogenated organic compound characterized by the presence of multiple fluorine atoms, a chlorine atom, and an iodine atom. This compound is part of the perfluoroalkyl iodides family, known for their unique chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-8-iodotetradecane typically involves the halogenation of a suitable perfluoroalkyl precursor. The process may include:
Fluorination: Introduction of fluorine atoms using reagents like cobalt trifluoride (CoF3) or elemental fluorine (F2).
Chlorination: Addition of chlorine atoms using chlorine gas (Cl2) or other chlorinating agents.
Iodination: Incorporation of iodine atoms using iodine (I2) or iodinating agents like iodine monochloride (ICl).
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This approach enhances yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-8-iodotetradecane can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: Reduction of the halogen atoms to form less halogenated derivatives.
Oxidation Reactions: Oxidation to introduce oxygen-containing functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange.
Electrophilic Substitution: Reagents like sulfuric acid (H2SO4) for introducing sulfonic acid groups.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) for reducing halogen atoms.
Oxidation: Reagents like potassium permanganate (KMnO4) for oxidation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with NaI can yield 1-iodo-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-8-chlorotetradecane.
Scientific Research Applications
1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-8-iodotetradecane has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other fluorinated compounds and studying halogenation reactions.
Biology: Investigated for its potential effects on biological systems and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals, surfactants, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-8-iodotetradecane involves interactions with molecular targets and pathways, such as:
Molecular Targets: The halogen atoms can interact with nucleophilic sites on biomolecules, leading to modifications in their structure and function.
Pathways Involved: The compound can influence various biochemical pathways, including those related to oxidative stress and cellular signaling.
Comparison with Similar Compounds
- 1-Bromo-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-8-iodotetradecane
- 1-Fluoro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-8-iodotetradecane
- 1-Iodo-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-8-chlorotetradecane
Uniqueness: 1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-8-iodotetradecane is unique due to its specific combination of halogen atoms, which imparts distinct chemical properties and reactivity. The presence of chlorine, fluorine, and iodine atoms in the same molecule allows for diverse chemical transformations and applications.
Properties
CAS No. |
118673-04-4 |
|---|---|
Molecular Formula |
C14H16ClF12I |
Molecular Weight |
574.61 g/mol |
IUPAC Name |
1-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-8-iodotetradecane |
InChI |
InChI=1S/C14H16ClF12I/c1-2-3-4-5-6-8(28)7-9(16,17)10(18,19)11(20,21)12(22,23)13(24,25)14(15,26)27/h8H,2-7H2,1H3 |
InChI Key |
MQPYHONGYJMYMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CC(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-3-[(1R)-1,2,2-trimethylcyclopentyl]benzene](/img/structure/B14300328.png)

![3-[2-(2-Chloroethoxy)ethoxy]prop-1-ene](/img/structure/B14300336.png)
![Acetamide, N-[3-[3-[4-(2-pyridinyl)-1-piperazinyl]propoxy]phenyl]-](/img/structure/B14300348.png)
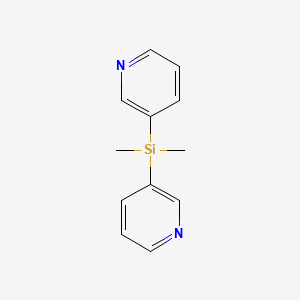

![2-Naphthalenesulfonic acid, 6-[[4-(1,1-dimethylethyl)phenyl]amino]-](/img/structure/B14300368.png)
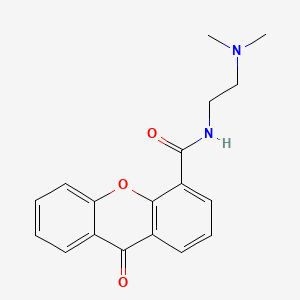
![3-Cyano-1-{[3-(trifluoromethyl)phenyl]methyl}quinolin-1-ium bromide](/img/structure/B14300377.png)
![5-[4-(Decyloxy)phenyl]pyrazine-2-carbonitrile](/img/structure/B14300383.png)
![Phenol, 2,2'-[(cyclohexylimino)bis(methylene)]bis[4,6-dimethyl-](/img/structure/B14300388.png)
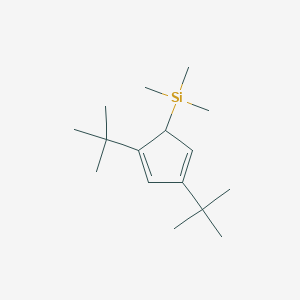
![6-{[(Isoquinolin-4-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14300396.png)
